molecular formula C10H9BO2S B151848 5-Phenylthiophene-2-boronic acid CAS No. 306934-95-2

5-Phenylthiophene-2-boronic acid

Cat. No. B151848
M. Wt: 204.06 g/mol
InChI Key: RBSMKSPHBJFXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylthiophene-2-boronic acid is a boronic acid derivative that is closely related to various boron-containing compounds studied for their unique chemical properties and applications. While the provided papers do not directly discuss 5-phenylthiophene-2-boronic acid, they do provide insights into the behavior of phenyl boronic acids and thiophene boronic acid derivatives, which can be extrapolated to understand the properties and potential applications of 5-phenylthiophene-2-boronic acid.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves borylation reactions or coupling reactions such as the Suzuki-Miyaura coupling. For instance, the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction is described, which could be relevant to the synthesis of 5-phenylthiophene-2-boronic acid derivatives .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic moiety. The boron atom can form chelates with diols, as seen in the structural studies of organoboron compounds . The molecular structure of 5-phenylthiophene-2-boronic acid would likely allow for similar chelation due to the boronic acid moiety.

Chemical Reactions Analysis

Phenyl boronic acids are known to participate in various chemical reactions, including catalytic processes and the formation of adducts with diols. For example, tris(pentafluorophenyl)borane, a related boron Lewis acid, is used in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions . Similarly, 5-phenylthiophene-2-boronic acid could potentially be involved in such reactions due to the reactivity of the boronic acid group.

Physical and Chemical Properties Analysis

Boronic acids typically exhibit unique physical and chemical properties, such as the ability to form reversible covalent bonds with diols, which is useful for saccharide recognition . The physical properties of boronic acid derivatives can be influenced by substituents on the phenyl ring, as demonstrated by the modulation of optical properties in phenyl boronic acid-grafted polymers . The presence of a thiophene ring in 5-phenylthiophene-2-boronic acid would contribute to its electronic properties, potentially affecting its reactivity and stability.

Scientific Research Applications

  • Polymeric Lewis Acids 5-Phenylthiophene-2-boronic acid contributes to the creation of main-chain organoborane polymeric Lewis acids, showcasing unique fluorescent sensing properties. These polymers exhibit varied luminescence based on different substituents attached to boron, and their application in sensing Lewis basic substrates is notable (Sundararaman et al., 2005).

  • Suzuki-Miyaura Coupling The compound is integral in the Suzuki-Miyaura coupling process, particularly in the synthesis of 5-arylthiophene-2-carboxaldehydes. This highlights its role in the preparation of complex organic molecules and derivatives (Hergert et al., 2018).

  • Fluorescent Chemosensors Boronic acid derivatives, including 5-Phenylthiophene-2-boronic acid, are essential in the development of fluorescent chemosensors. These sensors are capable of detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, which are critical in disease diagnosis and treatment (Huang et al., 2012).

  • Optical Modulation This chemical plays a role in the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes. Its application here is crucial for the development of saccharide recognition technologies (Mu et al., 2012).

  • Urease Inhibition and Antibacterial Activity Derivatives of 5-Phenylthiophene-2-boronic acid, such as 5-aryl-thiophene sulfonamide, have shown significant urease inhibition activity and antibacterial properties. This highlights its potential application in medical research and pharmaceuticals (Noreen et al., 2017).

  • Insecticides and Acaricides The compound is utilized in the synthesis of insecticides and acaricides, particularly in the development of phenyl thiophen-2-yl triazoles. This application signifies its importance in agricultural chemistry (Cudworth et al., 2007).

  • DNA Modification 5-Phenylthiophene-2-boronic acid aids in the postsynthetic modification of oligonucleotides, demonstrating its potential in gene therapy and molecular biology research (Steinmeyer & Wagenknecht, 2018).

Safety And Hazards

When handling 5-Phenylthiophene-2-boronic acid, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation . In case of accidental release, it is advised to sweep up and shovel the compound into suitable containers for disposal .

Future Directions

The use of boronic acids in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Given these findings, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs in the future .

properties

IUPAC Name

(5-phenylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSMKSPHBJFXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379983
Record name 5-Phenylthiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylthiophene-2-boronic acid

CAS RN

306934-95-2
Record name (5-Phenylthien-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenylthiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6M in hexanes) (24 ml, 38.1 mmol) was added drop wise to a solution of 2-phenylthiophene (6.1 g, 38.1 mmol) in anhydrous THF (150 ml), at 0° C., under nitrogen. The ice-bath was removed, and the mixture heated to reflux for 20 min. After cooling, the reaction mixture was added drop wise to a solution of trimethyl borate (8.7 ml, 76.25 mmol) in anhydrous THF (100 ml), at −78° C., under nitrogen. This was allowed to warm to room temperature overnight, then was acidified with concentrated HCl, stirred for 1 h, then extracted with Et2O (3×100 ml). The combined extracts were washed with water (2×100 ml), dried (Na2SO4), and the solvent removed. The resulting grey solid was recrystallised from ethanol/water (50:50), then dissolved in aqueous NaOH (2M, 500 ml), Et2O (250 ml) added, the aqueous layer precipitated with concentrated HCl, extracted with Et2O (300 ml), dried (Na2SO4) and the solvent removed under pressure to give the title compound (2.72 g, 35%) as an off white solid.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
35%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.